molecular formula C13H9ClO2S B8703664 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid

3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B8703664
M. Wt: 264.73 g/mol
InChI Key: GUKPVMOALKYEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the thiophene derivative and an aldehyde, followed by oxidation to form the acrylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chloro-phenyl group and thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acrylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic Acid: A simpler thiophene derivative with a carboxylic acid group.

    4-Chloro-phenyl-thiophene: A thiophene derivative with a chloro-phenyl group but lacking the acrylic acid moiety.

    3-(4-Chloro-phenyl)-acrylic Acid: Contains the chloro-phenyl and acrylic acid moieties but lacks the thiophene ring.

Uniqueness

3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the combination of the thiophene ring, chloro-phenyl group, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

GUKPVMOALKYEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.250 g (1.1 mmol) of 3-(5-bromo-thiophen-2-yl)-acrylic acid and 61.9 mg (0.1 mmol) of tetrakis(triphenylphosphine)palladium were dissolved in 5 ml of degassed DME and stirred for 10 min at room temperature. 0.251 g (1.6 mmol) of 4-chlorophenylboronic acid and 1 ml of a 2 M aqueous sodium carbonate solution were added together with an additional 5 ml of degassed DME. The reaction mixture was heated to 95° C. for 4 h, and then stirred at room temperature for 16 h. Solids were removed by filtration and the resulting solution was evaporated to dryness. The residue was dissolved in ethyl acetate and washed three times with a saturated aqueous sodium hydrogencarbonate solution, and once with a saturated sodium chloride solution. The organic phase was dried with sodium sulfate, filtered, and the solvent was removed under reduced pressure. The product was purified by silica gel chromatography. Yield: 0.12 g.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
61.9 mg
Type
catalyst
Reaction Step One
Quantity
0.251 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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